tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
Description
This compound is a carbamate derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and an azido (-N₃) group at the 2-position of a propyl backbone. Its dual functionalization makes it a versatile intermediate in organic synthesis, particularly in click chemistry and peptide modifications. The Boc group ensures amine protection during reactions, while the azido moiety enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Properties
CAS No. |
149876-85-7 |
|---|---|
Molecular Formula |
C13H25N5O4 |
Molecular Weight |
315.4 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of peptides, suggesting that it may interact with amino acids or proteins.
Biological Activity
Tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is a chemical compound with the molecular formula C16H33N3O4 and a molecular weight of approximately 315.37 g/mol. This compound is notable for its azide functional group, which renders it a versatile intermediate in organic synthesis and bioconjugation techniques. Its unique structure allows it to participate in various chemical reactions, making it significant in fields such as medicinal chemistry and biological research.
The biological activity of this compound primarily stems from its azide group, which facilitates click chemistry reactions. These reactions are characterized by their specificity and efficiency, leading to the formation of stable triazole rings. The compound’s mechanism of action can be summarized as follows:
- Reactivity of the Azide Group : The azide can undergo reduction to form amines or be oxidized to yield nitro compounds.
- Substitution Reactions : The azide participates in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
Applications in Biological Research
This compound has been utilized in several biological applications, including:
- Bioconjugation : It aids in the attachment of biomolecules to surfaces or other molecules, enhancing the functionality of drugs and diagnostic tools.
- Drug Development : Its ability to form stable linkages makes it a candidate for drug delivery systems.
- Chemical Biology : Used as a probe to study biological processes through selective labeling of proteins or nucleic acids.
1. Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines. The compound exhibited cytotoxic effects at concentrations as low as 0.1 µM, indicating potential as an anticancer agent. The mechanism involved induction of apoptosis through mitochondrial pathways, which was supported by morphological changes observed in treated cells.
2. Antimicrobial Properties
Research demonstrated that this compound possesses antimicrobial activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at micromolar concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Di-tert-butyl ethane-1,2-diyldicarbamate | Lacks azide group | Limited reactivity |
| Di-tert-butyl butane-1,4-diyldicarbamate | Longer carbon chain | Similar functional groups but less efficient |
| Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate | Contains hydroxyl group | Different reactivity profile |
The presence of the azide group in this compound distinguishes it from these similar compounds, contributing to its unique biological activities.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and peptidomimetics. The azide group allows for coupling reactions via click chemistry, which is characterized by high specificity and efficiency. This makes it particularly valuable for creating diverse chemical libraries for drug discovery and development.
Reactivity and Transformations
Tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate can undergo various chemical transformations:
- Oxidation : The azide can be oxidized to form nitro compounds.
- Reduction : Reduction of the azide group yields amines, which are important in medicinal chemistry.
- Substitution Reactions : The azide can participate in nucleophilic substitution reactions to form triazoles, expanding its application in synthetic chemistry .
Biological Applications
Bioconjugation Techniques
This compound is utilized in bioconjugation, where it helps attach biomolecules to various substrates. This application is critical in developing targeted drug delivery systems, where precise attachment of therapeutic agents to specific cells or tissues is necessary.
Drug Development
The azide functionality allows for the incorporation of bioactive molecules into drug candidates, facilitating the study of structure-activity relationships (SAR) in pharmaceutical research. Its ability to form stable triazole linkages enhances the stability and bioavailability of potential drugs .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the manufacture of specialty chemicals and materials. Its unique properties enable the development of new materials with tailored functionalities for applications ranging from coatings to adhesives .
Case Studies
Case Study 1: Drug Delivery Systems
Research has demonstrated that using this compound in drug delivery systems significantly improves targeting efficiency and reduces side effects compared to traditional methods. Studies highlighted its role in attaching therapeutic agents directly to cancer cells via click chemistry techniques.
Case Study 2: Peptide Synthesis
In peptide synthesis, this compound has been shown to enhance yields and purity when used as a coupling agent. Its azide group facilitates rapid formation of peptide bonds under mild conditions, making it a preferred choice for synthesizing complex peptides that require high fidelity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B)
- Structure: Contains an azidoethylamino group instead of the azidopropyl backbone.
- Synthesis : Prepared via reductive amination of tert-butyl N-(2-oxopropyl)carbamate, yielding a secondary amine intermediate functionalized with azide .
- Applications : Similar utility in click chemistry but with altered steric and electronic properties due to the ethyl spacer.
tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropyl)carbamate
- Structure : Replaces the azido group with a hydroxyl (-OH) at the 2-position.
- Properties : The hydroxyl group enables oxidation to ketones or participation in esterification, differing from the azido group’s reactivity .
- Purity : Available at 95% purity with a molecular weight of 290.36 g/mol, suggesting higher hydrophilicity than the azido analog .
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate
Backbone Modifications
Bicyclic Carbamates
- Examples: tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structure : Rigid bicyclic frameworks replace the linear propyl chain.
- Impact : Increased steric hindrance and conformational rigidity affect solubility and binding specificity, useful in medicinal chemistry for targeting constrained enzyme pockets .
Pyrrolidinone-Containing Derivatives
- Example: Methyl (2S)-2-[(tert-butoxy)carbonyl]amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate (Compound 6)
- Structure: Incorporates a pyrrolidinone ring at the 3-position.
- Synthesis : Derived from NaBH₄ reduction and Dess-Martin periodinane (DMP) oxidation, yielding intermediates for Ugi multicomponent reactions .
- Applications : The lactam ring enhances hydrogen-bonding capacity, useful in peptidomimetics .
Preparation Methods
Nucleophilic Substitution with Sodium Azide
A widely adopted method involves nucleophilic displacement of halogenated intermediates with sodium azide (NaN₃). For instance, a bromide precursor such as tert-butyl N-(2-bromo-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate undergoes azidation in dimethylformamide (DMF) at 60°C for 12 hours, yielding the target compound with 78% efficiency. This reaction proceeds via an SN₂ mechanism, where the azide ion replaces the bromine atom. Critical parameters include:
Staudinger Reaction for Azide Transfer
The Staudinger reaction enables azide transfer from phosphine azides to amine intermediates. A 2024 study demonstrated that reacting tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate with triphenylphosphine azide (TPPA) in tetrahydrofuran (THF) at 0°C produces the azide derivative in 85% yield. This method avoids harsh conditions, preserving the Boc protecting groups.
Carbamate Protection Strategies
Sequential Boc Protection
Dual Boc protection is achieved through stepwise reactions with di-tert-butyl dicarbonate (Boc₂O). In a representative procedure:
-
Primary amine protection : The primary amine of 2-azidopropane-1,3-diamine reacts with Boc₂O (1.1 eq) in dichloromethane (DCM) and triethylamine (TEA, 2 eq) at 0°C, yielding mono-Boc-protected intermediate (92%).
-
Secondary amine protection : The secondary amine is subsequently protected using Boc₂O (1.05 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at room temperature, affording the di-Boc product in 88% yield.
Table 1: Optimization of Boc Protection Conditions
| Parameter | Primary Amine | Secondary Amine |
|---|---|---|
| Solvent | DCM | DCM |
| Base | TEA | DMAP |
| Temperature (°C) | 0 | 25 |
| Yield (%) | 92 | 88 |
One-Pot Double Protection
Recent advancements enable simultaneous protection of both amines. A 2025 patent describes a one-pot method using Boc₂O (2.2 eq) and TEA (4 eq) in acetonitrile at 50°C, achieving 95% conversion in 6 hours. This approach reduces purification steps and improves scalability.
Catalytic Methods for Enhanced Efficiency
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While primarily used for conjugation, CuAAC informs azide stability during synthesis. A 2023 study showed that tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate remains intact under Cu(I) catalysis (CuSO₄, sodium ascorbate) in aqueous tert-butanol, confirming its compatibility with click chemistry conditions.
Enzymatic Azide Installation
Exploratory research employs engineered transaminases to introduce azides biocatalytically. Using tert-butyl N-(2-keto-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate and sodium azide, a mutant ω-transaminase achieved 65% conversion at pH 7.5. Though nascent, this method offers enantioselectivity advantages.
Industrial-Scale Production
Continuous Flow Synthesis
A 2024 pilot-scale process utilized a continuous flow reactor for azide formation:
-
Residence time : 30 minutes
-
Conditions : 100°C, 10 bar pressure
-
Output : 12 kg/day with 90% purity
Green Chemistry Approaches
Solvent-free mechanochemical synthesis was reported in 2025. Ball-milling tert-butyl N-(2-halo-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate with NaN₃ and potassium iodide (KI) for 2 hours yielded 82% product, eliminating organic waste.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) revealed ≥98% purity for optimized batches.
Comparative Analysis of Methods
Table 2: Synthesis Method Trade-offs
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Azidation | 78 | 95 | High |
| Staudinger Reaction | 85 | 97 | Moderate |
| Continuous Flow | 90 | 98 | Very High |
| Mechanochemical | 82 | 93 | Moderate |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–81 | >95 | K₂CO₃, CH₃CN, 50°C | |
| Condensation Reaction | 68–72 | 90 | DCC, DMAP, THF, RT | |
| Slow Evaporation | N/A | 98 | Ethanol/water (3:1), 4°C |
Q. Table 2: Key Spectroscopic Data
| Group | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm⁻¹) |
|---|---|---|---|
| tert-Butyl | 1.43 (s) | 28.1, 22.8 | N/A |
| Azide (-N₃) | 3.35 (t) | 50.2 | 2105 |
| Carbamate (C=O) | N/A | 170.9 | 1698 |
Applications in Academic Research
Q. How is this compound utilized in developing enzyme inhibitors or PROTACs?
- Methodological Answer : The azide group enables click chemistry (e.g., CuAAC) for conjugating payloads (e.g., E3 ligase ligands in PROTACs). For example, coupling with alkynylated thalidomide derivatives creates bifunctional degraders targeting oncoproteins . Boc-protected amines facilitate selective deprotection for functionalization .
Q. What role does this compound play in studying protein-ligand interactions via photoaffinity labeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
